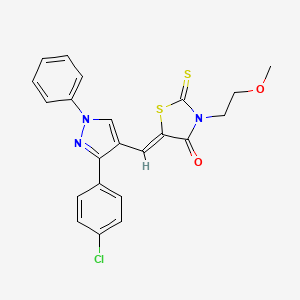

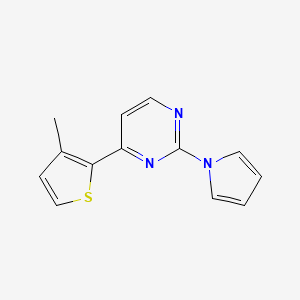

4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine" is a molecule that belongs to the class of thieno[2,3-d]pyrimidines, which are known for their pharmacological importance. These compounds have been studied extensively due to their potential therapeutic applications and their role as pharmacophores in drug design .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been improved over time to become more efficient and environmentally friendly. A one-step synthesis approach has been reported, which utilizes a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it a green approach to synthesizing these compounds .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various techniques such as FT-IR, FT-Raman, multinuclear NMR, single crystal X-ray diffraction, mass spectrometry, and elemental analyses. The non-covalent interactions within these molecules, such as hydrogen bonds, van der Waals interactions, and steric effects, have been studied using reduced density gradient (RDG) function and Hirshfeld surface analysis .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives exhibit complex fragmentation behavior under positive ion electrospray ionization collision-induced dissociation (ESI-CID) mass spectrometry. The fragmentation patterns provide insights into the properties of substituents and assist in the characterization of these compounds. The loss of neutral fragments and the rearrangements that occur provide valuable information for mass spectrometric studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of a trifluoromethyl group can affect the molecule's conformation and reactivity. X-ray diffraction analysis of such derivatives reveals that the molecule assumes a planar conformation except for the fluorine atoms, which can have implications for the compound's reactivity and interaction with biological targets .

科学的研究の応用

Synthesis and Derivative Formation

Research has focused on the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related compounds, exploring various substitutions to enhance their biological activities. Bakhite et al. (2002) synthesized several derivatives, highlighting a method to build different heterocyclic rings, indicating the compound's versatility in chemical synthesis and potential as a precursor for further chemical modifications (Bakhite, Geies, & El-Kashef, 2002).

Biological Activities

- Cytostatic and Antiviral Activities : Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides, demonstrating cytostatic and some antiviral activities against cancer and leukemia cell lines, suggesting potential therapeutic applications of such derivatives (Tichy et al., 2017).

- Antimicrobial and Anti-inflammatory Properties : Research on thienopyrimidine derivatives has shown significant antimicrobial and anti-inflammatory activities, indicating the potential for developing new therapeutic agents based on these compounds (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Medicinal Chemistry Applications

- Antifolate Inhibitors : Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as selective folate receptor substrates, showing potent growth inhibition of tumor cells expressing folate receptors. This research underscores the compound's potential in targeted cancer therapy (Deng et al., 2009).

- Radioprotective and Antitumor Activities : A variety of thieno[2,3-d]pyrimidine derivatives demonstrated promising radioprotective and antitumor activities, highlighting their potential in developing treatments for cancer and protection against radiation (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Nonlinear Optical (NLO) Properties

- Electronic and NLO Exploration : Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, indicating their potential applications in medicine and nonlinear optics fields (Hussain et al., 2020).

特性

IUPAC Name |

4-(3-methylthiophen-2-yl)-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-10-5-9-17-12(10)11-4-6-14-13(15-11)16-7-2-3-8-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMAOCPEKHEGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NC(=NC=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)

![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)